The Discovery and Synthesis of I-BET762 (Molibresib): A Technical Guide to a Potent BET Bromodomain Inhibitor
The Discovery and Synthesis of I-BET762 (Molibresib): A Technical Guide to a Potent BET Bromodomain Inhibitor
Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of I-BET762 (also known as GSK525762 or Molibresib), a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. While the initial query referenced "AZD-6605," publicly available scientific literature strongly indicates that the compound of interest is the well-documented BET inhibitor, I-BET762.
Introduction: The Emergence of BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails and transcription factors through their tandem bromodomains (BD1 and BD2).[1] This interaction is critical for the recruitment of transcriptional machinery, including RNA Polymerase II, to promoter and enhancer regions of target genes.[1] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, most notably cancer, where they often drive the expression of key oncogenes such as MYC.[2]
I-BET762 emerged from a medicinal chemistry program aimed at optimizing a novel class of benzodiazepine-based compounds that were initially identified in a phenotypic screen for up-regulators of apolipoprotein A-1 (ApoA1).[3][4] Subsequent target deconvolution efforts revealed that these compounds exerted their effects through potent inhibition of BET bromodomains.[4] I-BET762 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in clinical trials for various malignancies, including NUT midline carcinoma, a rare and aggressive cancer driven by BRD4/3-NUT fusion proteins.[3]
Discovery and Lead Optimization
The discovery of I-BET762 is a compelling example of a successful lead optimization campaign starting from a high-throughput screening hit. The initial hit, a benzodiazepine (B76468) derivative, was identified in a cell-based reporter assay for ApoA1 induction.[3][4]
A systematic structure-activity relationship (SAR) study was undertaken to improve the potency and pharmacokinetic properties of the initial hit. This medicinal chemistry effort focused on modifications of the benzodiazepine scaffold to enhance binding affinity to the acetyl-lysine binding pocket of the BET bromodomains. Key modifications included the introduction of a triazole ring and optimization of substituents on the phenyl ring to achieve a balance of potency, selectivity, and drug-like properties.[4] This optimization process ultimately led to the identification of I-BET762 as a clinical candidate with a favorable preclinical profile.[3]
Synthesis of I-BET762 (Molibresib)
A concise and scalable synthesis for I-BET762 has been developed, enabling the production of kilogram quantities of the active pharmaceutical ingredient.[5][6] The following is a detailed, multi-step protocol for the synthesis of I-BET762.
Experimental Protocol: Synthesis of I-BET762
Step 1: Synthesis of the Thiolactam Intermediate
The synthesis commences with the commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone. This starting material undergoes a two-step sequence to afford the corresponding thiolactam. This transformation typically involves an initial acylation followed by thionation.
Step 2: Oxidative Activation and Cyclocondensation
A key step in the synthesis is the novel oxidative activation of the thiolactam.[6] The thiolactam is treated with an oxidizing agent, such as peracetic acid, to form a reactive sulfenic acid intermediate. This intermediate then undergoes a cyclocondensation reaction with acetylhydrazide to form the methyltriazolo[3][7]benzodiazepine core of I-BET762.[5][6] This method is advantageous as it proceeds under mild conditions, minimizing the risk of racemization at the sensitive stereocenter.[5][6]
Step 3: Final Assembly
The final step involves the alkylation of the triazolobenzodiazepine core with an appropriate ethyl acetamide (B32628) side chain to yield I-BET762. This is typically achieved by reacting the core with a suitable electrophile, such as 2-chloro-N-ethylacetamide, in the presence of a base.
Purification and Characterization:
The final product is purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity of I-BET762 are confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Mechanism of Action
I-BET762 is a pan-BET inhibitor, meaning it binds to the bromodomains of all four BET family members (BRD2, BRD3, BRD4, and BRDT) with high affinity.[8] By competitively displacing BET proteins from acetylated chromatin, I-BET762 disrupts their ability to recruit the transcriptional machinery necessary for the expression of target genes.[1] This leads to a rapid and potent downregulation of key oncogenes, most notably MYC, which is a master regulator of cell proliferation, growth, and metabolism.[2] The inhibition of MYC expression is a central mechanism underlying the anti-cancer effects of I-BET762 in many tumor types.[2]
Signaling Pathway
The following diagram illustrates the mechanism of action of I-BET762 in the context of BET protein-mediated gene transcription.
Caption: Mechanism of action of I-BET762.
Quantitative Data Summary
The following tables summarize key quantitative data for I-BET762 from preclinical and clinical studies.
Table 1: In Vitro Activity of I-BET762
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (BET Bromodomain Binding) | 32.5 - 42.5 nM | FRET-based assay | [9] |
| Kd (BET Bromodomains) | 50.5 - 61.3 nM | [9] | |
| IC₅₀ (Cell Proliferation) | 60.15 nM | OPM-2 (Multiple Myeloma) | [10] |
| IC₅₀ (Cell Proliferation) | ~50 nM | NMC (NUT Midline Carcinoma) | |
| IC₅₀ (Cell Proliferation) | 50 - 1698 nM | Various Solid Tumors |
Table 2: Pharmacokinetic Properties of I-BET762 (Molibresib) in Humans
| Parameter | Value | Study Population | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | Patients with solid tumors | [11] |
| Half-life (t1/2) | 3 - 7 hours | Patients with solid tumors | [11] |
| Recommended Phase II Dose (RP2D) | 80 mg once daily | Patients with solid tumors | [11] |
Table 3: Clinical Efficacy of I-BET762 (Molibresib) in NUT Midline Carcinoma (NMC)
| Outcome | Result | Number of Patients | Reference |
| Confirmed or Unconfirmed Partial Response | 4 | 19 | [11] |
| Stable Disease | 8 | 19 | [11] |
| Progression-Free for >6 months | 4 | 19 | [11] |
Experimental Workflow: Cell Viability Assay
A common in vitro experiment to assess the anti-proliferative activity of a compound like I-BET762 is a cell viability assay. The following diagram outlines a typical workflow for such an experiment.
Caption: A typical workflow for a cell viability assay.
Conclusion
I-BET762 (Molibresib) is a potent, orally bioavailable BET bromodomain inhibitor that has demonstrated significant preclinical and clinical activity in various cancers, particularly those driven by BET protein dysregulation. Its discovery through a systematic medicinal chemistry optimization of a novel benzodiazepine scaffold highlights a successful drug development program. The well-defined synthesis and clear mechanism of action, centered on the inhibition of BET protein-mediated transcription of oncogenes like MYC, provide a strong rationale for its continued investigation as a therapeutic agent. This technical guide serves as a comprehensive resource for researchers in the field, providing essential information on the discovery, synthesis, and biological activity of this important epigenetic modulator.
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